Cas no 2940869-07-6 (tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate)

tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2940869-07-6
- G15333
- PS-19394
- tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m1/s1
- InChI Key: KONFVZYBQGPQNO-OTTFEQOBSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H](C1)C1CCC(CC1)N)=O
Computed Properties
- Exact Mass: 268.215078140g/mol
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.6Ų
tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHLZ-100mg |
tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 100mg |
$429.00 | 2023-12-15 | |
Aaron | AR02AHLZ-250mg |
tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 250mg |
$686.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127623-500mg |
Tert-butyl (S)-3-((1R,4S)-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 500mg |
¥13695.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127623-100mg |
Tert-butyl (S)-3-((1R,4S)-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 100mg |
¥6053.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127623-1g |
Tert-butyl (S)-3-((1R,4S)-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 1g |
¥20750.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127623-250mg |
Tert-butyl (S)-3-((1R,4S)-4-aminocyclohexyl)pyrrolidine-1-carboxylate |
2940869-07-6 | 97% | 250mg |
¥8992.00 | 2024-08-03 |
tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate Related Literature
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
Introduction to tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate (CAS No. 2940869-07-6)
tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate, with the CAS number 2940869-07-6, is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a protected amino acid derivative, specifically a tert-butyl ester of a pyrrolidine carboxylic acid, which is substituted with a trans-4-aminocyclohexyl group. The chiral center at the 3-position of the pyrrolidine ring imparts unique stereochemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The structure of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate is characterized by its tert-butyl ester group, which provides stability and protection for the carboxylic acid during synthetic manipulations. The trans-4-aminocyclohexyl moiety introduces additional complexity and functionality, allowing for the formation of diverse chemical bonds and interactions. This combination of features makes the compound an attractive candidate for various applications in drug discovery and development.
Recent research has highlighted the potential of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate in the synthesis of peptidomimetics and other bioactive compounds. Peptidomimetics are molecules designed to mimic the structure and function of peptides, often with improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. The tert-butyl ester group can be selectively deprotected under mild conditions, facilitating further functionalization and modification of the molecule.
In the context of medicinal chemistry, tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate has been utilized as a building block in the synthesis of small molecules targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit potent activity against specific protein-protein interactions, which are implicated in several diseases such as cancer and neurodegenerative disorders. The ability to modulate these interactions with high selectivity and affinity makes these derivatives promising candidates for therapeutic intervention.
The synthetic accessibility of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate has also been improved through recent advancements in catalytic asymmetric synthesis. Enantioselective methods have been developed to efficiently produce the desired enantiomer with high purity, ensuring that the compound can be used reliably in downstream applications. These synthetic strategies not only enhance the yield and purity but also reduce the environmental impact by minimizing waste and by-products.
In addition to its role as a synthetic intermediate, tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate has shown promise in preclinical studies as a lead compound for drug development. Its ability to cross biological membranes and interact with specific targets within cells makes it an attractive candidate for further optimization. Ongoing research is focused on optimizing its pharmacokinetic properties, such as solubility, permeability, and metabolic stability, to enhance its therapeutic potential.
The versatility of tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate extends beyond its use as a synthetic intermediate. It has also been explored for its potential in materials science and biotechnology applications. For example, its chiral structure can be utilized in the design of chiral catalysts and sensors, which are essential for asymmetric synthesis and enantioselective analysis. Furthermore, its amino functionality can be leveraged to create functionalized polymers and biomaterials with tailored properties.
In conclusion, tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate (CAS No. 2940869-07-6) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers working on drug discovery, peptidomimetic design, and materials science. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these areas.
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